molecular formula C24H24ClFN2O3S B10934793 1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Cat. No.: B10934793
M. Wt: 475.0 g/mol
InChI Key: IDMSRRIDGGNOII-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is a complex organic compound that features a combination of a piperazine ring, a naphthylsulfonyl group, and a chlorofluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is unique due to its combination of structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C24H24ClFN2O3S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C24H24ClFN2O3S/c25-23-16-21(26)7-5-20(23)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2

InChI Key

IDMSRRIDGGNOII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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